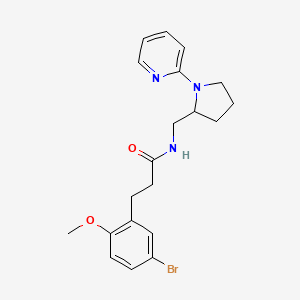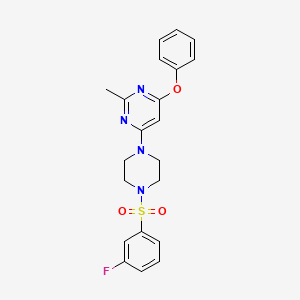
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of this compound is C21H19FN4O2S . The InChI string isInChI=1S/C21H19FN4O2S/c22-15-4-3-5-16 (14-15)29 (27,28)26-11-8-18-20 (26)17-6-1-2-7-19 (17)24-21 (18)25-12-9-23-10-13-25/h1-8,11,14,23H,9-10,12-13H2 . The Canonical SMILES string is C1CN (CCN1)C2=NC3=CC=CC=C3C4=C2C=CN4S (=O) (=O)C5=CC=CC (=C5)F . Physical And Chemical Properties Analysis
The compound has a molecular weight of 410.5 g/mol . It has a topological polar surface area of 75.6 Ų . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 410.12127520 g/mol .科学的研究の応用
Equilibrative Nucleoside Transporters (ENTs) Inhibition
FPMINT is a novel inhibitor of ENTs, which are crucial for nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most current ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity for ENT2. It has been studied in vitro using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2. Notably, compound 3c, an FPMINT analogue, emerged as the most potent inhibitor. It irreversibly and non-competitively inhibits both ENT1 and ENT2 without affecting cell viability or protein expression .
Central Nervous System (CNS) Applications
While not directly related to FPMINT, understanding its structure sheds light on other piperazines. For instance, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are widely used piperazines. BZP, another CNS stimulant, is often found in combination with TFMPP .
Antiviral Potential
Pyrrole-containing compounds, like FPMINT, have diverse applications. They inhibit reverse transcriptase (e.g., HIV-1) and cellular DNA polymerases. While FPMINT itself is not directly antiviral, its structural features align with this field of research .
作用機序
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often interact with G protein-coupled receptors (GPCRs), including serotonin and dopamine receptors . .
Mode of action
The mode of action would depend on the specific target of the compound. If it targets GPCRs, it could act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in cellular signaling .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action of the compound. For example, if it targets serotonin receptors, it could affect mood and behavior. If it targets dopamine receptors, it could affect movement and reward .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body. They are typically metabolized in the liver and excreted in the urine .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action of the compound. For example, activation or blockade of certain GPCRs can lead to changes in intracellular levels of cAMP or calcium, affecting various cellular functions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, extreme pH or temperature could affect the compound’s stability, while the presence of other drugs could affect its efficacy through drug-drug interactions .
特性
IUPAC Name |
4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-18-7-3-2-4-8-18)25-10-12-26(13-11-25)30(27,28)19-9-5-6-17(22)14-19/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYXKRPGBBVSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


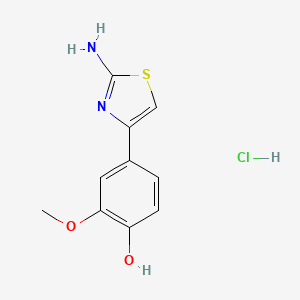

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)
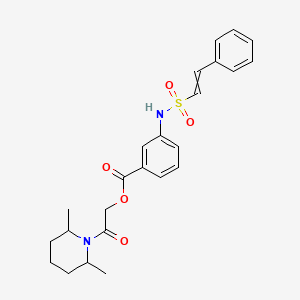
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
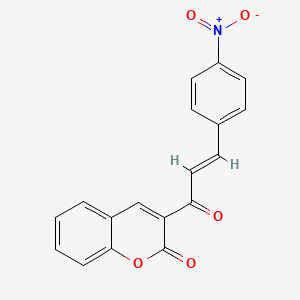
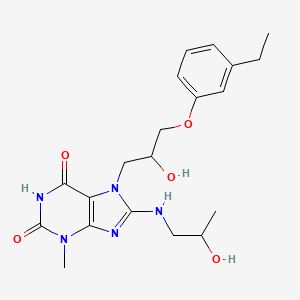
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)
![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)
![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)
![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)
